molecular formula C17H15N3O2 B387424 N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-phenylpropanohydrazide

N'-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-phenylpropanohydrazide

Cat. No.: B387424
M. Wt: 293.32 g/mol
InChI Key: YAPAXPKWYKZVFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

WAY-298041 is a chemical compound known for its role as a c-Met inhibitor. The c-Met receptor is a protein that, when activated, can lead to various cellular processes such as proliferation, survival, and migration. Inhibiting this receptor can be beneficial in treating certain types of cancer, making WAY-298041 a compound of interest in oncology research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WAY-298041 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The exact synthetic route and reaction conditions are proprietary and often involve complex organic synthesis techniques. Common reagents used in the synthesis include various organic solvents, catalysts, and protective groups to ensure the desired chemical transformations occur efficiently .

Industrial Production Methods

Industrial production of WAY-298041 would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent product quality, and implementing purification techniques such as crystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

WAY-298041 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

WAY-298041 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: Used as a model compound to study c-Met inhibition and its effects on various chemical pathways.

    Biology: Investigated for its role in cellular processes such as proliferation, survival, and migration.

    Medicine: Explored as a potential therapeutic agent for treating cancers that involve c-Met signaling pathways.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting c-Met.

Mechanism of Action

WAY-298041 exerts its effects by inhibiting the c-Met receptor, a tyrosine kinase involved in various cellular processes. By binding to the receptor, WAY-298041 prevents its activation, thereby blocking downstream signaling pathways that lead to cell proliferation, survival, and migration. This inhibition can reduce tumor growth and metastasis in cancers that rely on c-Met signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

WAY-298041 is unique in its specific inhibition of the c-Met receptor, making it a valuable tool in research focused on this particular pathway. Its selectivity and potency distinguish it from other similar compounds, providing a more targeted approach to studying and potentially treating c-Met-related cancers .

Properties

Molecular Formula

C17H15N3O2

Molecular Weight

293.32 g/mol

IUPAC Name

N-[(2-hydroxy-1H-indol-3-yl)imino]-3-phenylpropanamide

InChI

InChI=1S/C17H15N3O2/c21-15(11-10-12-6-2-1-3-7-12)19-20-16-13-8-4-5-9-14(13)18-17(16)22/h1-9,18,22H,10-11H2

InChI Key

YAPAXPKWYKZVFE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCC(=O)N=NC2=C(NC3=CC=CC=C32)O

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)N=NC2=C(NC3=CC=CC=C32)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.